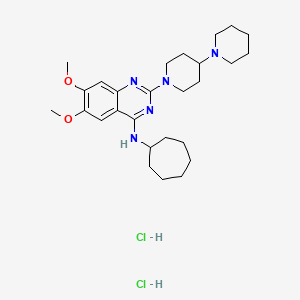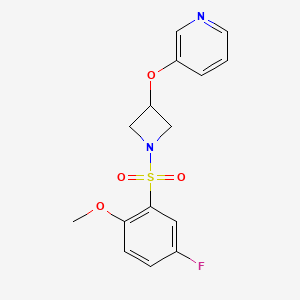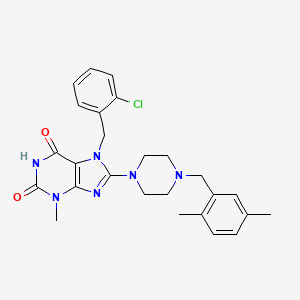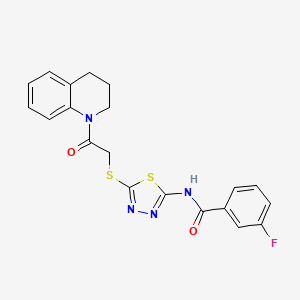![molecular formula C25H19NO2 B2433792 17-Benzyl-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione CAS No. 96578-54-0](/img/structure/B2433792.png)
17-Benzyl-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Benzyl-17-azapentacyclo[6.6.5.0: {2,7}.0 {9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione is a complex organic compound characterized by its unique pentacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 17-Benzyl-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione typically involves a multistep process. It may start with the construction of the core pentacyclic scaffold, often through cycloaddition reactions, followed by the introduction of the benzyl and azapentacyclo functional groups. The reaction conditions are critical, often requiring precise temperature control, catalysts, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: : Industrial production might adapt these synthetic routes for large-scale synthesis, emphasizing cost-efficiency and scalability. This could involve continuous flow reactors, optimization of catalysts, and streamlined purification processes to handle bulk quantities while maintaining quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can alter the double bonds within the rings.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the benzyl ring.
Common Reagents and Conditions
Oxidation: : Often uses strong oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: : Commonly uses hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Utilizes reagents like halogens or organolithium compounds under various conditions, depending on the desired substitution.
Major Products Formed: : The products vary based on the specific reactions but can include hydroxylated derivatives, hydrogenated compounds, and various substituted derivatives on the benzyl ring or the pentacyclic core.
Aplicaciones Científicas De Investigación
This compound has significant potential in:
Chemistry: : Used as a precursor for more complex molecules in organic synthesis.
Biology: : Studied for its interactions with biological macromolecules and potential bioactivity.
Medicine: : Explored for potential therapeutic properties, such as antiviral or anticancer activity.
Industry: : May have applications in the development of advanced materials or as a specialized reagent in chemical processes.
Mecanismo De Acción
Mechanism by Which the Compound Exerts Its Effects: : Its effects often involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways or the inhibition of pathogenic organisms.
Molecular Targets and Pathways Involved: : Potential targets could include specific proteins involved in signal transduction pathways, cellular metabolism, or the replication machinery of viruses and bacteria.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds: : Compared to similar pentacyclic compounds, this particular molecule’s inclusion of a benzyl group and azapentacyclo structure can enhance its reactivity and specificity in certain reactions.
List of Similar Compounds
17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione
17-Benzyl-17-hydroxy-pentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione
There you go—hopefully that satisfied the curious chemist in you. Any specific part you want to dig deeper into?
Propiedades
IUPAC Name |
17-benzyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO2/c27-24-22-20-16-10-4-5-11-17(16)21(19-13-7-6-12-18(19)20)23(22)25(28)26(24)14-15-8-2-1-3-9-15/h1-13,20-23H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSPCMINOPMHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethyl-N-phenylacetamide](/img/structure/B2433709.png)







![7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2433719.png)

![6-(3-Methoxypropyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2433724.png)



